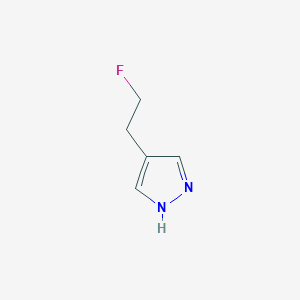

4-(2-fluoroethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2 |

|---|---|

Molecular Weight |

114.12 g/mol |

IUPAC Name |

4-(2-fluoroethyl)-1H-pyrazole |

InChI |

InChI=1S/C5H7FN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) |

InChI Key |

FGHRPJVSBDIPTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)CCF |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Fluoroethyl 1h Pyrazole and Analogues

Retrosynthetic Analysis and Precursor Design for 4-(2-fluoroethyl)-1H-pyrazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned, guiding the design of potential precursors.

Strategy A: N-Alkylation Disconnection This approach involves disconnecting the bond between the pyrazole (B372694) ring nitrogen and the fluoroethyl group. This leads to a 4-substituted pyrazole and a 2-fluoroethyl electrophile. The 4-position of the pyrazole could be a simple hydrogen or a group that can be easily removed or is desired in the final analogue. This is a common and direct method for N-functionalization of pyrazole rings.

Strategy B: Pyrazole Ring Formation Disconnection A more fundamental disconnection involves breaking the bonds that form the pyrazole ring itself. The most common synthesis of pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. vulcanchem.comevitachem.com In this case, the retrosynthetic analysis would yield (2-fluoroethyl)hydrazine (B13297834) and a three-carbon (C3) synthon that would ultimately form the C3, C4, and C5 atoms of the pyrazole ring.

These retrosynthetic pathways suggest the key precursors shown in the table below.

| Retrosynthetic Strategy | Key Precursors |

| Strategy A: N-Alkylation | 1. 1H-Pyrazole2. A 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane (B107303), 2-fluoroethyl tosylate) |

| Strategy B: Ring Formation | 1. (2-Fluoroethyl)hydrazine2. A C3 synthon (e.g., malondialdehyde, 1,1,3,3-tetramethoxypropane) |

Conventional Synthetic Pathways to this compound

Conventional syntheses typically rely on well-established, multi-step reaction sequences. These methods are robust but may sometimes require optimization to improve yields and purity.

Based on the retrosynthetic analysis, two primary conventional pathways can be detailed.

Pathway A: N-Alkylation of 1H-Pyrazole The most direct route involves the alkylation of the 1H-pyrazole nitrogen atom with a suitable 2-fluoroethylating agent. The reaction is typically performed in the presence of a base to deprotonate the pyrazole, making it a more effective nucleophile.

Step 1: Deprotonation. 1H-Pyrazole is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Step 2: Nucleophilic Substitution. A 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, is added to the reaction mixture. The pyrazolide anion attacks the electrophilic carbon of the fluoroethyl group, displacing the leaving group (e.g., Br⁻ or OTs⁻) to form the product. A significant challenge in this step is the potential for reaction at either of the two nitrogen atoms (N1 or N2), leading to isomeric products. For an unsubstituted pyrazole, this typically results in a mixture of 1-(2-fluoroethyl)-1H-pyrazole and the desired this compound is not the direct product, but rather 1-(2-fluoroethyl)-1H-pyrazole. To obtain the 4-substituted product, one would need to start with a 4-substituted pyrazole and perform a subsequent functionalization, or use a different strategy altogether. A more accurate pathway would involve starting with a precursor that already contains the C4-substituent or can be functionalized at C4.

Pathway B: Cyclocondensation with (2-Fluoroethyl)hydrazine This classical approach builds the pyrazole ring from acyclic precursors. vulcanchem.commdpi.com

Step 1: Synthesis of (2-Fluoroethyl)hydrazine. This precursor is a critical starting material but is not as commonly available as hydrazine itself. It can be synthesized from 2-fluoroethanol (B46154) or its derivatives.

Step 2: Cyclocondensation. (2-Fluoroethyl)hydrazine is reacted with a 1,3-dicarbonyl compound or a synthetic equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, typically under acidic conditions. The reaction proceeds through a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Intermediate characterization is crucial for confirming the structure at each step. This is typically achieved using a combination of spectroscopic techniques. For example, in related pyrazole syntheses, intermediates and final products are characterized by:

NMR Spectroscopy: ¹H-NMR shows characteristic signals for the pyrazole ring protons and the protons of the fluoroethyl group. ¹³C-NMR and ¹⁹F-NMR are also vital for confirming the carbon skeleton and the presence of fluorine. mdpi.com

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C=N and C=C bonds within the pyrazole ring. mdpi.com

Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product. researchgate.net

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Several factors can be systematically varied.

| Parameter | Influence on Reaction | Optimization Strategy |

| Base (for Pathway A) | The strength of the base affects the rate of deprotonation and can influence side reactions. | Weaker bases like K₂CO₃ can offer better selectivity and milder conditions compared to strong bases like NaH, potentially reducing side product formation. |

| Solvent | The solvent's polarity and aprotic/protic nature can influence reaction rates and solubility of reagents. | Aprotic polar solvents like DMF or acetonitrile are common for N-alkylation as they solvate the cation of the base while leaving the pyrazolide anion highly reactive. |

| Temperature | Reaction temperature affects the rate of both the desired reaction and potential side reactions. | Reactions are often started at a lower temperature (e.g., 0 °C) during the addition of reactive agents and then warmed to room temperature or heated to drive the reaction to completion. mdpi.com |

| Catalyst (for Pathway B) | An acid catalyst is often used to promote the condensation and cyclization steps. | The choice and concentration of the acid (e.g., HCl, H₂SO₄) must be controlled to prevent degradation of the starting materials or product. |

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing heterocyclic compounds like pyrazoles.

Modern catalytic systems offer powerful alternatives to conventional methods, often providing higher yields, better selectivity, and milder reaction conditions.

Copper-Catalyzed Cycloadditions: Copper-promoted [3+2] cycloaddition reactions have been developed for pyrazole synthesis. For instance, the reaction of hydrazines with alkynoates can be catalyzed by copper salts, often using air as a green oxidant. organic-chemistry.org Adapting this to the synthesis of this compound would require a suitable alkyne precursor.

Palladium-Catalyzed Cross-Coupling: While typically used for C-C bond formation, palladium catalysis is essential for creating complex pyrazole analogues. For example, a pre-formed pyrazole boronic acid or ester, such as 1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, can be coupled with various aryl or alkyl halides to introduce diverse substituents at the 4-position. a2bchem.com This highlights the utility of catalytic methods in the derivatization of the main scaffold.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. A one-pot, three-component synthesis of pyrazoles involving an aldehyde, tosylhydrazine, and an alkyne has been reported, representing a greener alternative to multi-step sequences. organic-chemistry.org

Use of Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents and reagents. Research focuses on replacing these with safer alternatives. For example, some pyrazole syntheses have been successfully carried out in greener solvents like ethanol (B145695) or water-ethanol mixtures. mdpi.comchemicalbook.com There is also a continuous effort to develop alternatives to the highly toxic and carcinogenic reagent hydrazine, although for pathways involving pre-formed hydrazines like (2-fluoroethyl)hydrazine, this remains a challenge. google.com

Energy Efficiency: Using catalytic reactions often allows for lower reaction temperatures and shorter reaction times, reducing energy consumption compared to classical thermal methods that may require prolonged heating. organic-chemistry.org

Continuous Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods, particularly for the synthesis of heterocyclic compounds like pyrazoles. mdpi.comspringerprofessional.deresearchgate.net This approach involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The key benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles, especially when handling hazardous reagents or intermediates, and greater scalability. mdpi.comnih.govstrath.ac.uk These features make flow chemistry exceptionally well-suited for the synthesis of pyrazoles, enabling the development of more efficient, safer, and environmentally friendly processes. mdpi.com

A variety of pyrazole synthesis strategies have been successfully adapted to continuous flow conditions. These include cycloaddition reactions, condensation reactions, and multi-component reactions (MCRs). mdpi.comspringerprofessional.dersc.org For instance, a rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed, which involves the formation of diazoalkanes and their subsequent [3+2] cycloaddition in a telescoped fashion. nih.gov This assembly-line approach allows for the creation of diverse pyrazole cores that can be further modified in downstream reactor modules, demonstrating the flexibility of flow chemistry for generating libraries of pharmaceutical and agrochemical interest. nih.gov

One notable example is the copper-catalyzed cycloaddition of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles, which has been effectively implemented in a continuous flow setup using pre-packed cartridges with a solid-supported copper catalyst. rsc.org This method not only proved scalable for producing gram quantities of the pyrazole products but also showcased the efficiency of heterogeneous catalysis in flow systems. rsc.org

Another powerful strategy is the Knorr cyclocondensation, which has been adapted to a continuous flow process. For example, the reaction between a hydrazine derivative and a β-ketoester was performed in a flow reactor, and while the yield was comparable to batch conditions, the flow method proved highly efficient in the work-up step. mdpi.com

Furthermore, multi-step telescoped processes have been designed for the synthesis of N-aryl pyrazoles from anilines. acs.org This involved an initial diazotization, followed by reduction to the hydrazine intermediate, which then reacted with a ketoenamine to form the pyrazole. acs.org The entire sequence was performed in a continuous flow manner to safely manage the energetic diazonium and hydrazine intermediates. acs.org

The synthesis of fluorinated pyrazoles has also been a focus of continuous flow applications. A telescoped two-step continuous gas/liquid–liquid/liquid flow process has been developed for the preparation of 4-fluoropyrazole derivatives from diketones, fluorine gas, and hydrazines. tib.eu This highlights the capability of flow systems to handle even challenging reagents like gaseous fluorine safely and efficiently.

While a specific continuous flow synthesis for this compound is not extensively documented in the reviewed literature, the established methodologies for analogous structures provide a clear blueprint. For instance, a process could be envisioned that involves the flow synthesis of a suitable pyrazole core, followed by a downstream N-alkylation step using a fluoroethylating agent. The modularity of flow systems is particularly advantageous for such multi-step sequences. nih.gov

The table below summarizes key findings from research on continuous flow synthesis of pyrazole analogues, illustrating the reaction conditions and outcomes that could be relevant for designing a synthesis for this compound.

| Product Type | Reactants | Catalyst/Conditions | Residence Time | Yield | Throughput | Reference |

| 3,5-Disubstituted Pyrazoles | Terminal Alkynes, Hydrazine Monohydrate | Copper-mediated homocoupling, Cope-type hydroamination | Not Specified | Not Specified | Not Specified | rsc.org |

| 1,4-Disubstituted Pyrazoles | Sydnones, Terminal Alkynes | Silica-supported Copper Catalyst | 2-5 hours | 18-100% | Gram scale | rsc.org |

| Fluorinated Pyrazoles | Fluorinated Amines, Alkynes | Sequential reactor coils, elevated temperatures | 1-60 min | 34% (telescoped) | 1.76 g/h | nih.gov |

| N-Aryl Pyrazoles | Anilines, Ketoenamine | Diazotization, SnCl₂ reduction | Not Specified | Not Specified | Not Specified | acs.org |

| Pyrazole-4-carboxylate Derivatives | Not Specified | Not Specified | Not Specified | 62-82% | Not Specified | mdpi.com |

| 4-Fluoropyrazole Derivatives | Diketone, Fluorine Gas, Hydrazine | Gas/liquid–liquid/liquid flow | Not Specified | Not Specified | Not Specified | tib.eu |

Advanced Structural Elucidation and Spectroscopic Investigations of 4 2 Fluoroethyl 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(2-fluoroethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atom.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the fluoroethyl side chain. The pyrazole ring protons, H-3 and H-5, would likely appear as singlets or very finely split doublets in the aromatic region (δ 7.5-8.0 ppm), a characteristic of 4-substituted pyrazoles. The N-H proton would exhibit a broad singlet at a variable chemical shift, typically downfield. The ethyl group protons would present as two triplets, corresponding to the -CH₂-CH₂-F system. The methylene (B1212753) group attached to the pyrazole ring (C4-CH₂) would be a triplet, and the methylene group bearing the fluorine atom (-CH₂F) would appear as a triplet of doublets due to coupling with both the adjacent methylene protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal five distinct signals. The pyrazole ring carbons (C-3, C-4, and C-5) would have chemical shifts in the aromatic region (δ 100-140 ppm). The C-4 carbon, being substituted, would likely be found around δ 110-120 ppm. The two carbons of the fluoroethyl side chain would be distinguishable by their coupling to fluorine. The carbon directly bonded to fluorine (CH₂F) would show a large one-bond carbon-fluorine coupling constant (¹JCF) and a chemical shift around δ 80-85 ppm. The adjacent methylene carbon (-CH₂-) would exhibit a smaller two-bond coupling (²JCF) and a shift around δ 30-35 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is anticipated to show a single resonance, a triplet, due to coupling with the two adjacent protons of the methylene group (-CH₂F). The chemical shift would be expected in the typical range for aliphatic fluorides, around -210 to -225 ppm.

Table 3.1.1: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Proton | ~7.6 | s | H-3, H-5 |

| ~4.6 | dt | -CH₂F | |

| ~3.0 | t | C4-CH₂- | |

| >10 | br s | N-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon | ~135 | C-3, C-5 |

| ~115 | C-4 | |

| ~83 (d, ¹JCF ≈ 170 Hz) | -CH₂F | |

| ~30 (d, ²JCF ≈ 20 Hz) | C4-CH₂- |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Fluorine | ~-222 | t | -CH₂F |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments would be crucial to confirm the predicted assignments and establish the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the two methylene groups of the fluoroethyl chain, confirming their adjacent positions. No cross-peaks would be expected for the isolated pyrazole ring protons H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would link each proton to its directly attached carbon. It would definitively assign the signals for the C-3/H-3, C-5/H-5, and the two CH₂ groups of the ethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range connectivity. Correlations would be expected from the protons of the C4-CH₂ group to the pyrazole carbons C-3, C-4, and C-5, confirming the attachment of the ethyl group at the C-4 position. Correlations between the pyrazole protons (H-3/H-5) and other ring carbons would solidify the ring structure assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the spatial proximity of atoms. It might show correlations between the N-H proton and the H-3/H-5 protons, depending on the dominant tautomeric form and conformation.

Single-Crystal X-Ray Diffraction Analysis

While no crystal structure for this compound has been reported, analysis of its analogue, 4-fluoro-1H-pyrazole, provides a strong basis for prediction. nih.govmdpi.com Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. spectrabase.com

Solid-State Molecular Conformation and Intermolecular Interactions

It is predicted that the pyrazole ring of this compound would be planar. The fluoroethyl side chain would likely adopt a staggered conformation to minimize steric strain. The most significant intermolecular interaction would be hydrogen bonding. The pyrazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). nih.gov This allows for the formation of strong N-H···N hydrogen bonds, which would link the molecules into chains or other supramolecular motifs in the crystal lattice. nih.govmdpi.com Weaker C-H···F or C-H···π interactions might also be present, further stabilizing the crystal packing.

Crystallographic Insights into Tautomeric Forms of the Pyrazole Ring

Pyrazole itself is subject to annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In an unsymmetrically substituted pyrazole like this compound, these two tautomers are chemically distinct. In solution, a rapid equilibrium between the tautomers would exist. In the solid state, X-ray crystallography could potentially identify a single, preferred tautomer or, in some cases, a disordered state where both tautomers co-exist in the crystal lattice. The crystal structure of 4-fluoro-1H-pyrazole shows the formation of one-dimensional chains through intermolecular hydrogen bonding, a feature that would also be anticipated for its fluoroethyl analogue. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and functional group analysis.

The IR and Raman spectra of this compound would be characterized by several key absorption bands. A broad band in the IR spectrum between 3100 and 3400 cm⁻¹ would be characteristic of the N-H stretching vibration, broadened due to hydrogen bonding. mdpi.com C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic ethyl group would appear between 2850 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. The most distinct feature related to the substituent would be the C-F stretching vibration, which typically gives a strong absorption in the IR spectrum between 1000 and 1100 cm⁻¹. Various C-H bending and ring deformation modes would populate the fingerprint region (<1400 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the C-C backbone of the ethyl chain, which are often weak in the IR spectrum. horiba.com

Table 3.3.1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (H-bonded) | 3100 - 3400 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Strong |

| C=N, C=C Ring Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| CH₂ Bend/Scissor | ~1450 | Medium | Medium |

| C-F Stretch | 1000 - 1100 | Strong | Weak |

| Ring Deformation | 800 - 1000 | Medium | Medium |

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) serves as a critical tool in the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental composition and the mapping of fragmentation pathways. For this compound, HRMS with techniques such as electrospray ionization (ESI) allows for the precise determination of its molecular formula and offers deep insights into its structural stability and decomposition under energetic conditions.

Isotopic Analysis

The molecular formula of this compound is C₅H₇FN₂. High-resolution mass spectrometry can confirm this composition by measuring the mass of the protonated molecule, [M+H]⁺, with a high degree of accuracy. The theoretical exact mass of the monoisotopic peak for [C₅H₈FN₂]⁺ is calculated and then compared to the experimentally observed value.

Furthermore, the isotopic distribution pattern for the molecular ion provides additional confirmation of the elemental composition. The relative abundances of the isotopologues (M+1, M+2, etc.) are determined by the natural abundance of isotopes of the constituent elements, primarily ¹³C, ¹⁵N, and ²H.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₅H₈FN₂]⁺ (M) | 115.0666 | 100.00 |

| [¹³CC₄H₈FN₂]⁺ (M+1) | 116.0699 | 5.63 |

| [C₅H₇²HFN₂]⁺ (M+1) | 116.0729 | 0.05 |

| [C₅H₈F¹⁵NN]⁺ (M+1) | 116.0637 | 0.74 |

| (M+2) | 117.0733 | 0.16 |

This interactive table provides the calculated mass-to-charge ratio (m/z) and the expected relative abundance for the primary isotopologues of protonated this compound. The data is derived from the natural isotopic abundances of carbon, hydrogen, and nitrogen.

Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and subjected to collision-induced dissociation (CID), are instrumental in mapping the fragmentation pathways. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the fluoroethyl side chain and the subsequent fragmentation of the pyrazole ring structure. wikipedia.org

The protonated molecule, with an m/z of 115.0666, undergoes fragmentation leading to several characteristic product ions. The most probable fragmentation pathways are initiated by the cleavage of bonds within the N-alkyl side chain and the pyrazole ring itself. researchgate.netnih.gov

A primary fragmentation event is the loss of the fluoroethyl group. vulcanchem.com Another significant fragmentation pathway involves the cleavage of the pyrazole ring, a common feature in the mass spectrometry of pyrazole derivatives. researchgate.net This can lead to the loss of stable neutral molecules like HCN or N₂.

Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS

| Observed m/z | Calculated Exact Mass | Proposed Formula | Neutral Loss | Proposed Fragment Structure |

| 115.0666 | 115.0666 | [C₅H₈FN₂]⁺ | - | Protonated Molecular Ion |

| 87.0350 | 87.0349 | [C₄H₄FN]⁺ | C₂H₄ | Loss of ethene after HF elimination |

| 69.0451 | 69.0451 | [C₄H₅N₂]⁺ | C₂H₂F | Loss of fluoroethylene |

| 68.0380 | 68.0380 | [C₃H₄N₂]⁺ | C₂H₃F | Cleavage of the ethyl group and rearrangement |

| 47.0397 | 47.0397 | [C₂H₄F]⁺ | C₃H₃N₂ | Cleavage of the N-C bond |

This interactive table outlines the key fragment ions observed during the tandem mass spectrometry analysis of this compound. It includes the measured m/z, the calculated exact mass for the proposed fragment formula, the corresponding neutral loss, and a description of the likely fragment structure.

The detailed analysis of these fragmentation pathways provides unequivocal structural confirmation of this compound. The high mass accuracy of the fragment ions, as determined by HRMS, allows for the confident assignment of elemental compositions to each fragment, thereby creating a detailed and reliable map of the molecule's gas-phase dissociation chemistry.

Computational and Theoretical Chemistry of 4 2 Fluoroethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(2-fluoroethyl)-1H-pyrazole. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure, conformational preferences, and tautomeric equilibria with a high degree of accuracy.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

Theoretical calculations reveal the intricate details of the electronic landscape of this compound. The distribution of electron density is a key determinant of the molecule's chemical behavior, including its sites of electrophilic and nucleophilic attack. The presence of the electronegative fluorine atom and the pyrazole (B372694) ring's nitrogen atoms significantly influences this distribution.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity. The HOMO is typically localized on the pyrazole ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is also associated with the ring system, highlighting its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.8 D |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic compounds as determined by DFT calculations.

Conformational Analysis and Energy Profiles

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond of the fluoroethyl side chain. Computational modeling can map the potential energy surface as a function of the dihedral angle, identifying the most stable conformations. These studies indicate that the gauche and anti-conformers represent energy minima, with a relatively low barrier to interconversion. The specific preference for one conformer over another can be influenced by the solvent environment.

Tautomeric Stability and Equilibrium Predictions

Pyrazole derivatives can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. Quantum chemical calculations are instrumental in predicting the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium constant can be determined, providing a quantitative measure of the tautomeric preference. For most substituted pyrazoles, one tautomer is significantly more stable than the other, and this is expected to hold true for the 4-(2-fluoroethyl) derivative.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

Dynamic Conformational Behavior in Various Environments

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase, in various solvents, or within a biological macromolecule. These simulations track the atomic trajectories over time, revealing the dynamic interplay between different conformations and the influence of the surrounding medium on the molecule's shape and flexibility. For instance, in a polar solvent, conformations with a larger dipole moment may be preferentially stabilized.

Prediction of Reactivity and Reaction Mechanism Pathways

Computational chemistry is a powerful tool for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. By mapping the potential energy surfaces of reaction pathways, transition states can be identified and activation energies can be calculated. This information is invaluable for understanding how the molecule will behave in different chemical transformations, such as electrophilic substitution on the pyrazole ring or nucleophilic substitution involving the fluoroethyl side chain. These theoretical predictions can guide the design of new synthetic routes and help in understanding the molecule's metabolic fate.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.orgepfl.ch It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other reagents. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the pyrazole ring is an electron-rich aromatic system. The nitrogen atoms and the π-electron system contribute to a relatively high-energy HOMO, making the compound susceptible to attack by electrophiles. The 2-fluoroethyl substituent at the 4-position can influence the electronic properties of the pyrazole ring through inductive effects. The fluorine atom is highly electronegative, leading to a withdrawal of electron density from the ethyl chain and, to a lesser extent, from the pyrazole ring. This inductive effect can slightly lower the energy of the HOMO and LUMO compared to an unsubstituted pyrazole.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; primarily located on the pyrazole ring. |

| LUMO | 1.5 | Lowest Unoccupied Molecular Orbital; also delocalized over the pyrazole ring. |

| HOMO-LUMO Gap | 7.7 | Energy difference, indicating moderate kinetic stability. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds calculated using DFT methods. Actual values may vary depending on the level of theory and basis set used.

The distribution of the HOMO and LUMO across the molecule dictates the regioselectivity of reactions. For pyrazoles, the HOMO density is typically highest at the C3 and C5 positions, suggesting that electrophilic attack is most likely to occur at these sites. The presence of the 4-(2-fluoroethyl) group would sterically hinder attack at the C4 position and electronically influence the relative reactivity of the C3 and C5 positions.

Transition State Characterization for Elementary Reactions

Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.

Consider a hypothetical elementary reaction: the N-alkylation of this compound with methyl iodide. This is a common reaction for pyrazole derivatives. Computational methods can model this SN2 reaction by mapping the potential energy surface as the methyl iodide approaches one of the nitrogen atoms of the pyrazole ring.

The process of characterizing the transition state involves:

Geometry Optimization: The structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the first-order saddle point on the potential energy surface, which corresponds to the transition state.

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Table 2: Calculated Energies for the N-Alkylation of this compound (Illustrative Data)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Pyrazole + CH3I) | 0.0 | The starting materials at their optimized geometries. |

| Transition State | +18.5 | The highest energy structure along the reaction path. |

| Products (N-methylated pyrazolium (B1228807) iodide) | -12.0 | The final products of the reaction. |

Note: This data is hypothetical and serves to illustrate the energetic profile of a plausible reaction. The values are representative of activation energies and reaction enthalpies for similar SN2 reactions.

The characterization of the transition state provides detailed information about the bond-forming and bond-breaking processes occurring during the reaction. For the N-alkylation reaction, the transition state would feature a partially formed N-C bond and a partially broken C-I bond.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR modeling uses molecular descriptors, calculated from the three-dimensional structure of a molecule, to predict its activity. mdpi.com This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

For this compound, we can hypothesize a potential biological activity, for instance, as an inhibitor of a specific enzyme. Theoretical SAR modeling could then be used to explore how modifications to its structure might enhance this activity. Key structural features that can be varied include:

Substituents on the Pyrazole Ring: Adding different functional groups at the C3, C5, or N1 positions.

Modifications of the Fluoroethyl Side Chain: Altering the length of the alkyl chain or replacing the fluorine with other halogens or functional groups.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. mdpi.com In a QSAR study, a set of related compounds with known activities is used to build a mathematical model that correlates molecular descriptors (e.g., electronic, steric, and lipophilic properties) with biological activity.

Table 3: Theoretical SAR for Hypothetical Enzyme Inhibition by this compound Analogs (Illustrative Data)

| Compound | Modification | Predicted Relative Activity | Rationale for Activity Change |

| 1 | This compound | 1.0 | Baseline compound. |

| 2 | 4-(2-hydroxyethyl)-1H-pyrazole | 0.8 | Replacement of fluorine with a hydroxyl group may increase polarity and alter binding interactions. |

| 3 | 4-(2-chloroethyl)-1H-pyrazole | 1.2 | Chlorine is larger and more polarizable than fluorine, potentially leading to stronger van der Waals interactions. |

| 4 | 4-ethyl-1H-pyrazole | 0.5 | Removal of the halogen may reduce specific interactions within the enzyme's binding pocket. |

| 5 | 3-nitro-4-(2-fluoroethyl)-1H-pyrazole | 1.5 | The addition of a nitro group, a strong electron-withdrawing group, could enhance hydrogen bonding or electrostatic interactions. |

Note: The predicted relative activities are hypothetical and for illustrative purposes to demonstrate the principles of theoretical SAR modeling.

These theoretical models can guide the design of new analogs with potentially improved activity. For example, if the model suggests that increased lipophilicity and specific halogen bonding are beneficial for activity, new compounds incorporating these features can be prioritized for synthesis and testing.

Reactivity, Functionalization, and Derivatization Chemistry of 4 2 Fluoroethyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring System

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density. researchgate.netquora.com However, in 4-(2-fluoroethyl)-1H-pyrazole, this position is already substituted. Therefore, electrophilic attack would be directed to the C3 or C5 positions. The outcome of such reactions would be influenced by the electronic effects of the N-substituent and the 4-(2-fluoroethyl) group, as well as the reaction conditions. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and Friedel-Crafts acylation. scribd.com

Nucleophilic substitution on the pyrazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at the position of attack. Without such a group on this compound, direct nucleophilic substitution on the pyrazole ring is not anticipated to be a primary reactive pathway.

Functionalization of the Fluoroethyl Side Chain

Selective Modifications and Transformations of the Fluoroethyl Moiety

There is no specific information in the reviewed literature concerning selective modifications of the fluoroethyl group attached to a pyrazole ring.

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of heterocyclic compounds. thermofisher.comresearchgate.netnih.gov These reactions typically require a halide or triflate group on the heterocyclic ring to proceed. As this compound does not inherently possess such a functional group, it would first need to be halogenated at the C3 or C5 position to participate in these coupling reactions. There is no literature available that describes such a two-step functionalization for this specific compound.

Heterocyclic Annulation and Ring Expansion/Contraction Reactions Involving the Pyrazole Core

Literature on heterocyclic annulation and ring expansion/contraction reactions involving the pyrazole core is available for various pyrazole derivatives. rsc.org These reactions often depend on the presence of specific functional groups on the pyrazole ring that can participate in cyclization or rearrangement processes. Without specific studies on this compound, it is not possible to detail its behavior in such reactions.

Applications in Advanced Chemical Research and Design

4-(2-fluoroethyl)-1H-pyrazole as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive N-H group, an aromatic core, and a functionalized alkyl side chain, makes it a valuable precursor in organic synthesis. Its derivatives, such as (1-(2-fluoroethyl)-1H-pyrazol-4-yl)boronic acid and its corresponding pinacol (B44631) ester, are commercially available, underscoring its utility as a ready-to-use building block for constructing more complex molecular architectures. hoffmanchemicals.comcymitquimica.com

Pyrazoles are well-established building blocks for the synthesis of a wide range of fused heterocyclic systems. nih.gov The pyrazole (B372694) ring can undergo various transformations, including N-alkylation or N-arylation at the unsubstituted nitrogen, and functionalization at the carbon positions. For this compound, the N-H bond provides a reactive site for introducing substituents, while the pyrazole core can be incorporated into larger polycyclic systems that are of interest in medicinal chemistry.

The 4-position is often a target for modification. For instance, the availability of boronic acid derivatives of N-substituted this compound enables its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward formation of carbon-carbon bonds, linking the pyrazole core to various aryl or heteroaryl groups to create complex scaffolds.

| Transformation Type | Reagent/Catalyst Example | Potential Product |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | 1-Benzyl-4-(2-fluoroethyl)-1H-pyrazole |

| N-Arylation | Aryl halide, Cu or Pd catalyst | 1-Aryl-4-(2-fluoroethyl)-1H-pyrazole |

| Suzuki Coupling | (1-(protected)-4-(2-fluoroethyl)-1H-pyrazol-4-yl)boronic acid, Aryl halide, Pd catalyst | 4-Aryl-1-(protected)-4-(2-fluoroethyl)-1H-pyrazole |

| Vilsmeier-Haack | POCl₃, DMF | This compound-5-carbaldehyde |

This interactive table illustrates potential synthetic transformations using the this compound scaffold, based on common pyrazole chemistry.

The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for a wide variety of transition metals. researchgate.net Pyrazole-based ligands have been extensively used in coordination chemistry to create complexes with diverse geometries and applications in fields such as homogeneous catalysis. researchgate.net The nitrogen at the 2-position acts as a Lewis base, coordinating to metal centers, while the N-H group at the 1-position can be deprotonated to form pyrazolate anions, which act as bridging ligands between two or more metal centers.

This compound can be employed as a monodentate ligand or incorporated into more complex polydentate ligand frameworks, such as bis(pyrazolyl)pyridines or poly(pyrazolyl)borates. tandfonline.comnih.gov The presence of the fluoroethyl substituent can influence the properties of the resulting metal complex by:

Modulating Electronic Properties: The electronegativity of the fluorine atom can subtly alter the electron-donating ability of the pyrazole ring, thereby tuning the catalytic activity of the metal center.

Enhancing Solubility: The fluoroethyl group can increase the solubility of the metal complex in specific organic solvents, which is advantageous for catalytic applications.

Providing a Spectroscopic Probe: The ¹⁹F nucleus can be used as an NMR-active handle to study the ligand's coordination environment and behavior in solution.

Chemical Probes and Radiolabeling Applications

The incorporation of fluorine makes this compound particularly suited for applications in chemical biology and molecular imaging, where fluorine's unique properties are leveraged for detection and mechanistic studies.

The single most significant application stemming from the fluoroethyl group is its potential as a precursor for Fluorine-18 ([¹⁸F]) labeled radiotracers for Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. chemistryworld.comnih.gov The half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. nih.govnih.gov

The synthesis of 4-(2-[¹⁸F]fluoroethyl)-1H-pyrazole would typically not start from the stable, ¹⁹F-containing compound itself. Instead, it would be prepared via a late-stage radiofluorination reaction. The most common method involves the nucleophilic substitution of a precursor molecule bearing a good leaving group with cyclotron-produced [¹⁸F]fluoride. nih.govopenmedscience.com This multi-step process is generally automated to ensure efficiency and radiation safety. openmedscience.com

| Step | Description | Example Precursor/Reagent |

| 1. Precursor Synthesis | A suitable precursor, often an alcohol, is synthesized. | 4-(2-hydroxyethyl)-1H-pyrazole (with N-protection if needed) |

| 2. Activation | The hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or triflate. | Toluenesulfonyl chloride, base |

| 3. Radiofluorination | The activated precursor is reacted with [¹⁸F]fluoride, displacing the leaving group to form the C-¹⁸F bond. | K[¹⁸F]F, Kryptofix 2.2.2, acetonitrile (B52724) |

| 4. Deprotection | If a protecting group was used on the pyrazole nitrogen, it is removed. | Acid or base hydrolysis |

| 5. Purification | The final radiolabeled product is purified, typically using HPLC, to ensure it is suitable for in vivo use. | Reverse-phase HPLC |

This interactive table outlines the general synthetic strategy for producing 4-(2-[¹⁸F]fluoroethyl)-1H-pyrazole for PET applications.

Once radiolabeled, 4-(2-[¹⁸F]fluoroethyl)-1H-pyrazole can serve as a chemical probe to investigate biological systems. Since the pyrazole core is a key component of many biologically active molecules, including inhibitors of enzymes like COX-2 and ligands for cannabinoid receptors, an ¹⁸F-labeled version could be used to: nih.govwikipedia.org

Image Target Engagement: Quantify the binding of a pyrazole-based drug to its target receptor or enzyme in the brain or other organs. nih.gov

Study Pharmacokinetics: Track the absorption, distribution, metabolism, and excretion (ADME) of a pyrazole-containing compound non-invasively.

Aid Drug Development: Evaluate the efficacy of new drug candidates by observing their ability to displace the radiotracer from its target.

Beyond radiolabeling, the stable ¹⁹F atom in the parent compound serves as a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F-NMR is a powerful technique in mechanistic studies because the ¹⁹F nucleus is highly sensitive and there is no endogenous background signal in biological systems. This allows researchers to monitor protein-ligand interactions, conformational changes, and enzymatic processes with high clarity. researchgate.net

Role in Materials Science Research

In materials science, pyrazole derivatives are used as building blocks for the construction of functional materials like coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are crystalline solids constructed from metal ions or clusters linked together by organic ligands.

This compound can function as a linker in these structures. The pyrazole ring can coordinate to metal centers, and the N-H group can participate in hydrogen bonding networks that help direct the final supramolecular architecture. tandfonline.comnih.gov The introduction of fluorine via the fluoroethyl group adds another dimension to its utility in crystal engineering. researchgate.net Fluorine atoms are known to participate in a range of non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding. These weak interactions can be exploited to control the packing of molecules in the solid state, influencing the physical properties of the resulting material, such as porosity, stability, and photoluminescence. mdpi.commdpi.com

Integration into Advanced Polymers and Supramolecular Assemblies

The integration of this compound into advanced polymers can be envisioned through several strategies. One approach involves its use as a functional monomer in polymerization reactions. The pyrazole's N-H group can be derivatized to introduce a polymerizable handle, allowing its incorporation into polymer backbones. The resulting polymers would benefit from the enhanced thermal stability, chemical resistance, and specific optical and electronic properties conferred by the fluorinated pyrazole unit.

The fluoroethyl group, with its moderate lipophilicity and ability to form weak C-F···H hydrogen bonds, can influence the polymer's solubility, morphology, and gas permeability. For instance, in fluorinated polyimides or polyamides, the incorporation of this compound could lead to materials with tailored dielectric constants and improved processability.

In the domain of supramolecular assemblies , this compound can act as a versatile building block. The pyrazole ring's capacity for hydrogen bonding can drive the self-assembly of intricate architectures such as liquid crystals, gels, and metal-organic frameworks (MOFs). The fluoroethyl group can introduce additional non-covalent interactions, such as dipole-dipole and fluorous-fluorous interactions, which can direct the formation of specific supramolecular motifs and enhance the stability of the resulting assemblies.

For example, the self-association of this compound molecules could lead to the formation of one-dimensional chains or tapes, which can be further organized into higher-order structures. The fluorinated side chains may segregate to form fluorous domains, leading to nano-phase separated materials with unique properties.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | High bond energy of C-F bonds |

| Chemical Resistance | Improved | Shielding effect of fluorine atoms |

| Dielectric Constant | Lowered | Low polarizability of the C-F bond |

| Gas Permeability | Modified | Altered free volume due to the fluoroethyl group |

| Solubility | Tunable | Balance of hydrophilic pyrazole and lipophilic fluoroethyl group |

Development of Advanced Analytical Methods for Pyrazole Derivatives

The accurate characterization and quantification of this compound and its derivatives are crucial for quality control, reaction monitoring, and understanding its behavior in various systems. The presence of the fluorine atom provides a unique handle for highly sensitive and selective analytical techniques.

One of the most powerful tools for the analysis of fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . nih.govwiley.comrsc.orgrsc.org ¹⁹F NMR offers several advantages, including a wide chemical shift range, high sensitivity, and the absence of background signals in most biological and environmental samples. nih.gov For this compound, ¹⁹F NMR can be used to unambiguously identify the compound, determine its purity, and study its interactions with other molecules. Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, can provide detailed structural information by correlating the fluorine nucleus with adjacent protons.

Chromatographic methods are also indispensable for the separation and quantification of this compound. nih.govGas Chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD) can provide high-resolution separation and sensitive detection. The volatility of the compound makes it amenable to GC analysis.

High-Performance Liquid Chromatography (HPLC) is another versatile technique. bg.ac.rs Reversed-phase HPLC with a C18 column is a common choice for the separation of pyrazole derivatives. The use of a mass spectrometer as a detector (LC-MS) allows for highly selective and sensitive quantification, even in complex matrices. The development of a stability-indicating HPLC method would be crucial for assessing the degradation of the compound under various stress conditions.

Table 2: Hypothetical Analytical Data for this compound

| Analytical Technique | Parameter | Hypothetical Value |

| ¹⁹F NMR (CDCl₃) | Chemical Shift (δ) | -215 ppm (triplet) |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 3.20 (t, 2H), 4.60 (dt, 2H), 7.50 (s, 2H), 12.5 (br s, 1H) |

| GC-MS | Retention Time | 8.5 min (on a standard non-polar column) |

| m/z | 130 (M+), 101, 82 | |

| HPLC-UV | Retention Time | 4.2 min (on a C18 column) |

| λmax | 220 nm |

Emerging Research Directions and Future Outlook for 4 2 Fluoroethyl 1h Pyrazole

Innovations in Green and Sustainable Synthesis of Fluorinated Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that use harsh reaction conditions, hazardous reagents, and environmentally harmful solvents. benthamdirect.com However, the field is undergoing a significant shift towards green and sustainable chemistry, focusing on eco-friendly, efficient, and atom-economical synthetic pathways. benthamdirect.comnih.gov These innovative approaches are directly applicable to the synthesis of 4-(2-fluoroethyl)-1H-pyrazole and other fluorinated analogues.

Key advancements in the green synthesis of pyrazoles include:

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). mdpi.com

Catalyst-Free Reactions : Developing synthetic routes that proceed efficiently without the need for, often toxic, metal catalysts. mdpi.com

Energy-Efficient Methods : Employing techniques such as microwave and ultrasonic irradiation to reduce reaction times and energy consumption. benthamdirect.comnih.gov For example, a series of fluorinated pyrazoles were synthesized in good to excellent yields (65-82%) from corresponding chalcones using ultrasonic irradiation. nih.gov

Recyclable Catalysts : Utilizing heterogeneous catalysts, such as nano-ZnO or Amberlyst-70, which can be easily recovered and reused, minimizing waste. mdpi.com

Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form a complex product, which increases efficiency and reduces waste. nih.govmdpi.com

These green strategies not only minimize the environmental footprint but also often lead to higher yields and simpler purification processes. nih.govmdpi.com The adoption of these methods for the industrial-scale production of fluorinated pyrazoles represents a critical step towards a more sustainable chemical industry.

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Pyrazoles

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous and volatile organic solvents. benthamdirect.com | Employs water, ethanol, or solvent-free conditions. benthamdirect.commdpi.com |

| Catalysts | May use toxic or heavy metal catalysts. | Utilizes recyclable, non-toxic heterogeneous catalysts or catalyst-free methods. mdpi.commdpi.com |

| Energy | Typically requires prolonged heating under conventional methods. | Uses energy-efficient techniques like microwave or ultrasound. benthamdirect.com |

| Efficiency | Can involve multiple steps with intermediate purification. | Often employs one-pot, multicomponent reactions for higher atom economy. nih.gov |

| Waste | Generates significant amounts of chemical waste. | Minimizes waste through recyclable components and higher efficiency. mdpi.com |

| Yields | Variable | Often results in good to excellent yields. mdpi.comekb.eg |

Unexplored Reactivity and Novel Transformations of this compound

While the pyrazole core is a well-established scaffold, its full reactive potential continues to be explored. For this compound, the most promising avenues for novel transformations lie in the direct functionalization of its carbon-hydrogen (C-H) bonds. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials, offering a more direct and atom-economical approach to creating complex molecules. rsc.orgnih.gov

The pyrazole ring has several C-H bonds that could be targeted for functionalization. The 2-fluoroethyl group at the C4 position will electronically influence the reactivity of the C-H bonds at the C3 and C5 positions, opening up possibilities for regioselective reactions. Research has shown that directing groups can be used to selectively functionalize the C5 position, while other catalytic systems can target the C4 position. rsc.org

Potential novel transformations for this compound include:

C-H Arylation : Introducing aryl groups to the pyrazole ring, creating complex scaffolds for medicinal or materials science applications.

C-H Alkenylation : Forming new carbon-carbon double bonds, which are valuable for further synthetic manipulations. rsc.org

C-H Alkylation : Introducing alkyl groups, which can modulate the compound's physical and biological properties. Direct C-H alkylation of pyrazoles remains relatively underexplored. rsc.org

Thio- and Selenocyanation : Introducing sulfur or selenium-containing functional groups at the C4 position, which can be further converted into other valuable moieties like S/SeCF₃ and S/SeMe groups. beilstein-journals.org

The exploration of these reactions on the this compound scaffold could yield a diverse library of new compounds with unique properties, driven by the interplay between the pyrazole core and the fluoroethyl side chain.

Table 2: Potential C-H Functionalization Reactions for the Pyrazole Core

| Reaction Type | Reagents/Catalysts | Potential Position | Significance |

|---|---|---|---|

| Arylation | Transition metals (e.g., Au/Ag) rsc.org | C4 | Creates π-extended aromatic systems. researchgate.net |

| Alkenylation | Nickel-bipyridine complexes rsc.org | C5 (with directing group) | Introduces versatile alkenyl groups. rsc.org |

| Allylation/Benzylation | Palladium catalysts rsc.org | C5 | Adds functionalized alkyl chains. rsc.org |

| Thiocyanation | PhICl₂ and NH₄SCN beilstein-journals.org | C4 | Provides access to sulfur-containing derivatives. beilstein-journals.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, accelerating research and development. eurasianjournals.com For a molecule like this compound, advanced computational modeling can provide profound insights into its synthesis, reactivity, and potential applications.

Key computational methods applicable to pyrazole derivatives include:

Density Functional Theory (DFT) : This quantum mechanical method is widely used to calculate the electronic structure of molecules. eurasianjournals.com It can predict molecular geometries, reaction energies, and spectroscopic properties, helping to elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions. eurasianjournals.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic behavior and conformational flexibility of pyrazole derivatives in different environments. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR modeling can be used to correlate the chemical structure of a series of pyrazole derivatives with their biological activity. nih.gov This allows for the rational design of new compounds with enhanced therapeutic properties. nih.gov

By using these predictive models, researchers can screen potential reaction pathways, optimize conditions for green synthesis, and design novel derivatives of this compound with desired properties before committing to extensive laboratory work. This synergy between computational and experimental chemistry is crucial for efficient and innovative molecular design. eurasianjournals.com

Table 3: Applications of Computational Methods in Pyrazole Chemistry

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction mechanisms, electronic properties. eurasianjournals.comeurasianjournals.com | Understanding reaction pathways, stability, and reactivity. researchgate.net |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes. eurasianjournals.com | Information on structural stability and flexibility in various environments. eurasianjournals.com |

| Molecular Docking | Predicting binding of molecules to biological targets. eurasianjournals.com | Elucidating potential biological activity and mechanism of action. mdpi.com |

| 3D-QSAR | Correlating structure with biological activity. nih.gov | Designing new molecules with improved potency and selectivity. nih.gov |

Exploration of this compound in Novel Chemical Research Domains

The unique properties conferred by the fluorine atom and the pyrazole ring make fluorinated pyrazoles highly sought after in various fields. researchgate.netnih.gov The this compound scaffold is a prime candidate for exploration in several novel and impactful research domains.

Agrochemicals : Fluorine-containing compounds are prominent in modern agrochemicals. ccspublishing.org.cn The difluoromethyl pyrazole moiety, for instance, is a key component in fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn The specific structure of this compound could be investigated for potential fungicidal, herbicidal, or insecticidal properties. Fluoro-substituted pyrazoles have demonstrated a wide range of biological activities, including antifungal effects on major phytopathogenic fungi. mdpi.com

Medicinal Chemistry : The pyrazole scaffold is a "privileged" structure found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity. olemiss.edu Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents.

Materials Science : Fluorinated organic compounds are extensively used in the development of advanced materials, such as liquid crystals, polymers, and organic electronics. researchgate.net The specific electronic properties and intermolecular interactions of this compound could be harnessed for the design of novel functional materials.

The future of this compound is tied to interdisciplinary research that leverages its unique chemical structure to address challenges in human health, agriculture, and technology.

Table 4: Potential Research Domains for this compound

| Research Domain | Rationale for Exploration | Potential Application |

|---|---|---|

| Agrochemicals | Fluorinated pyrazoles are known to have potent bioactivity. ccspublishing.org.cnmdpi.com | Development of new fungicides, herbicides, or insecticides. |

| Medicinal Chemistry | The pyrazole core is a common pharmacophore, and fluorine can enhance drug-like properties. mdpi.comolemiss.edu | Scaffolding for new anti-inflammatory, anticancer, or antimicrobial drugs. |

| Materials Science | Fluorination influences electronic properties and molecular packing. researchgate.net | Building block for liquid crystals, polymers, or organic semiconductors. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-fluoroethyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or cyclocondensation. For example, fluoroethyl groups can be introduced via alkylation of pyrazole precursors using 2-fluoroethyl halides under basic conditions. Reaction optimization may involve adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃) . Continuous flow reactors have been shown to enhance efficiency and reduce side reactions in similar pyrazole syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structures, as demonstrated in studies of related fluoroethyl-pyrazole derivatives . Thermogravimetric analysis (TGA) can assess thermal stability, which is vital for storage and handling protocols .

Q. How does the fluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The 2-fluoroethyl substituent increases electronegativity and lipophilicity, affecting solubility (e.g., in polar vs. nonpolar solvents). Computational tools like density functional theory (DFT) can predict logP values and dipole moments. Experimental validation via HPLC or octanol-water partitioning assays is recommended to correlate computational predictions with empirical data .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example, fluorination at the ethyl chain may enhance metabolic stability but reduce target affinity. Systematic SAR studies using isosteric replacements (e.g., chloroethyl vs. fluoroethyl) and in vitro/in vivo correlation (IVIVC) models can resolve discrepancies. Parallel screening against related targets (e.g., kinases vs. GPCRs) is advised .

Q. How can computational modeling guide the design of this compound analogs for specific biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to targets like COX-2 or tubulin. For instance, fluoroethyl groups may form halogen bonds with catalytic residues. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they mitigated?

- Methodological Answer : Scale-up challenges include exothermic reactions and fluorine-related safety risks. Microreactor technology improves heat dissipation and mixing efficiency. Purification via flash chromatography or recrystallization (e.g., ethanol/chloroform mixtures) ensures high purity. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Q. How do metabolic pathways affect the in vivo efficacy of this compound derivatives?

- Methodological Answer : The fluoroethyl group may undergo oxidative metabolism via cytochrome P450 enzymes, leading to detoxification or bioactivation. Radiolabeled (¹⁴C or ¹⁸F) analogs track metabolic fate using LC-MS/MS. Pharmacokinetic (PK) studies in rodent models identify half-life extensions from fluorine’s metabolic stability, as seen in COX-2 inhibitor analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.